3-Hydrazinoquinoxalin-2-ol
Overview
Description
3-Hydrazinoquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various ring systems such as triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines . These ring systems have been associated with a wide range of biological activities, suggesting that 3-Hydrazinylquinoxalin-2-ol may interact with multiple targets.
Mode of Action
3-Hydrazinylquinoxalin-2-ol reacts with various compounds to form different ring systems . For instance, it reacts with ethyl 2-hydroxyimino-3-oxobutanoate or 1-Ar-2-(hydroxyimino)-butane-1,3-diones in acetic acid to form a mixture of the E- and Z- hydrazones
Action Environment
It’s known that the reaction of 3-hydrazinylquinoxalin-2-ol with other compounds to form different ring systems can be influenced by factors such as temperature and the presence of certain solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydrazinoquinoxalin-2-ol can be synthesized through the condensation of 2,3-dihydroxyquinoxaline with hydrazine hydrate. The reaction typically involves refluxing the dihydroxy derivative with hydrazine hydrate at elevated temperatures . Another method involves the reaction of 3-hydrazinylquinoxalin-2(1H)-one with various hydroxyimino compounds in acetic acid at 50-55°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinoquinoxalin-2-ol undergoes various chemical reactions, including:
Cyclocondensation: Reaction with 1,3-diketones to form pyrazoles.
Condensation: Reaction with hydroxyimino compounds to form hydrazones.
Common Reagents and Conditions
Reagents: Hydrazine hydrate, 1,3-diketones, hydroxyimino compounds.
Conditions: Refluxing in acetic acid, ethanol, or other suitable solvents at elevated temperatures.
Major Products
Scientific Research Applications
3-Hydrazinoquinoxalin-2-ol has several applications in scientific research:
Medicinal Chemistry: Exhibits anticancer activity and is used in the synthesis of various bioactive compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of fused quinoxaline ring systems, including triazoloquinoxaline, imidazoquinoxaline, and tetrazoloquinoxaline.
Material Science: Used in the development of electroluminescent devices and dyes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyquinoxaline: A precursor in the synthesis of 3-Hydrazinoquinoxalin-2-ol.
2,3-Dichloroquinoxaline: Another derivative used in the synthesis of fused quinoxaline ring systems.
Uniqueness
This compound is unique due to its ability to form various bioactive compounds through condensation and cyclocondensation reactions. Its versatility in organic synthesis and potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-hydrazinyl-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCGPQWNWDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?
A1: 3-Hydrazinylquinoxalin-2-ol (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
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